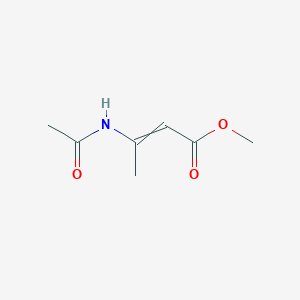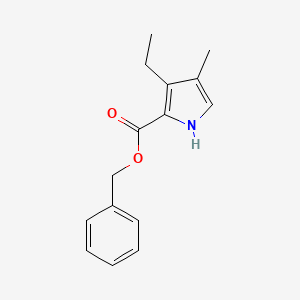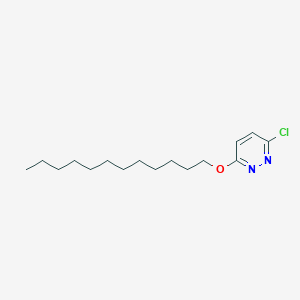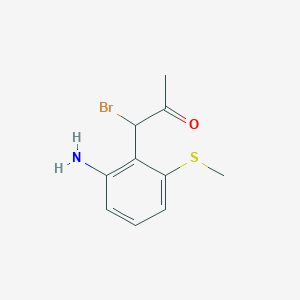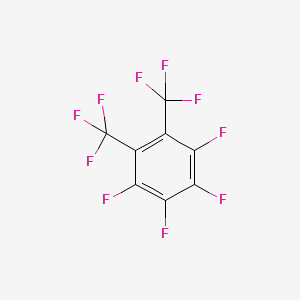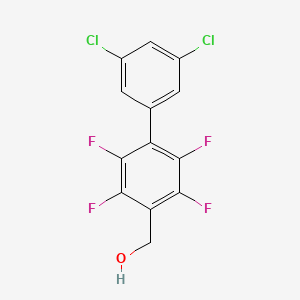
1,6-Dibromo-3,8-diethylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromo-3,8-diethylpyrene is an organic compound with the molecular formula C20H16Br2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its interesting photophysical properties. The presence of bromine atoms and ethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibromo-3,8-diethylpyrene can be synthesized through the bromination of 3,8-diethylpyrene. The process involves dissolving 3,8-diethylpyrene in an organic solvent such as chloroform or dichloromethane, followed by the addition of a brominating agent like dibromohydantoin. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The resulting solid is then filtered and recrystallized to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibromo-3,8-diethylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents
Major Products Formed
Substitution Reactions: The major products are the substituted pyrene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: The major products are oxidized pyrene derivatives, such as pyrenequinones.
Reduction Reactions: The major products are hydrogenated pyrene derivatives
Aplicaciones Científicas De Investigación
1,6-Dibromo-3,8-diethylpyrene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,6-Dibromo-3,8-diethylpyrene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atoms in the compound make it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.
DNA Intercalation: The planar structure of pyrene derivatives enables them to intercalate between DNA base pairs, affecting DNA replication and transcription processes.
Fluorescence: The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe in biological and chemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dibromopyrene: Similar in structure but lacks the ethyl groups, making it less versatile in certain applications.
3,8-Dibromopyrene: Another brominated pyrene derivative with different substitution patterns, affecting its reactivity and applications.
1,3,6,8-Tetrabromopyrene: Contains more bromine atoms, leading to different chemical properties and uses
Uniqueness
1,6-Dibromo-3,8-diethylpyrene stands out due to the presence of both bromine atoms and ethyl groups, which enhance its reactivity and make it a valuable intermediate for the synthesis of a wide range of functionalized pyrene derivatives. Its unique combination of properties makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C20H16Br2 |
|---|---|
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
1,6-dibromo-3,8-diethylpyrene |
InChI |
InChI=1S/C20H16Br2/c1-3-11-9-17(21)15-8-6-14-12(4-2)10-18(22)16-7-5-13(11)19(15)20(14)16/h5-10H,3-4H2,1-2H3 |
Clave InChI |
OEQLAFPMVXVPAA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


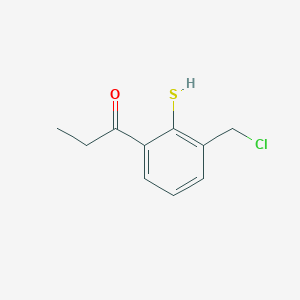
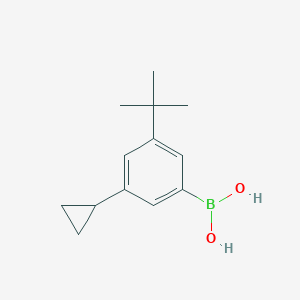
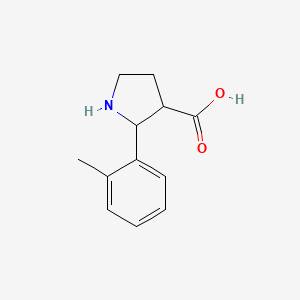
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

